3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide
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Overview
Description
3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position, a cyanocyclopropyl group attached to the nitrogen atom, and a methyl group at the second position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide typically involves the following steps:
Amidation: The formation of the benzamide structure involves the reaction of the brominated benzene derivative with an appropriate amine, such as 1-cyanocyclopropylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives or other substituted products.
Scientific Research Applications
3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(1-cyanocyclopropyl)-5-methylbenzamide
- 3-Bromo-N-(1-cyanocyclopropyl)-5-propan-2-yloxybenzamide
Uniqueness
3-Bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-bromo-N-(1-cyanocyclopropyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-9(3-2-4-10(8)13)11(16)15-12(7-14)5-6-12/h2-4H,5-6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCCTCRXNKTQSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)NC2(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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